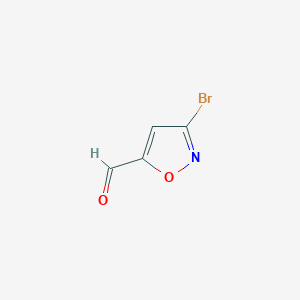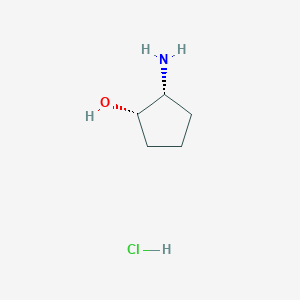
(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride
Overview
Description
The compound is an amino acid derivative with a trifluoromethyl group attached to the phenyl ring . The presence of the trifluoromethyl group can significantly alter the properties of the compound, including its reactivity and acidity .
Molecular Structure Analysis
The molecular structure of this compound would likely include a carboxylic acid group (-COOH), an amino group (-NH2), and a phenyl ring with a trifluoromethyl group (-CF3) attached .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Boronic acids and esters, for example, are often used in Suzuki-Miyaura cross-coupling reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a trifluoromethyl group can increase the acidity of the compound .
Scientific Research Applications
Antimicrobial and Antifungal Activity
A study by (Mickevičienė et al., 2015) discusses the synthesis of derivatives of 3-[(2-hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, which show significant antimicrobial and antifungal activities against various organisms such as Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger.
Crystal Engineering with Gamma Amino Acids
Báthori and Kilinkissa (2015) explored the use of baclofen, a slightly water-soluble hydrophobic γ-amino acid, in crystal engineering. They examined the crystal structure, thermal analysis, and powder X-ray analysis of multicomponent crystals formed between baclofen and various acids, demonstrating the conformation and protonation properties of the baclofen moiety (Báthori & Kilinkissa, 2015).
Oxytocic Peptides Extraction
Grain (1973) explored the extraction of water-soluble oxytocic polypeptides from Oldenlandia affinis using a process that involved sodium tetraphenylborate (NaTPB) in n-butanol and subsequent conversion to hydrochlorides (Grain, 1973).
Synthesis of Aminobutyric Acids
Vasil'eva et al. (2016) discussed the synthesis of 3,4-disubstituted aminobutyric acids, highlighting the pharmacological importance of β-substituted γ-aminobutyric acid derivatives. They provided insights into various synthesis methods and their applications in creating pharmacologically active substances (Vasil'eva et al., 2016).
Esterification of Protein Amino Acids
Roach and Gehrke (1969) described a method for the direct esterification of protein amino acids to their n-butyl esters, providing a rapid way for derivatization and analysis by gas-liquid chromatography (Roach & Gehrke, 1969).
Synthesis of Amino Acid Derivatives
The synthesis of 4-[4′-bis(2″-chloroethyl)aminophenyl] -3-(difluoromethyl) butanoic acid [3-(difluoromethyl)chlorambucil], described by Coe et al. (1997), presents the formulation of a compound through various chemical stages, offering potential for application in medicinal chemistry (Coe, Markou, & Tatlow, 1997).
Molecular Docking and Structural Studies
Vanasundari et al. (2018) conducted a comprehensive study involving molecular docking, vibrational, structural, electronic, and optical analyses of butanoic acid derivatives, suggesting their significance in biological activities and pharmacological importance (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Future Directions
properties
IUPAC Name |
(3S)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)9-4-2-1-3-7(9)5-8(15)6-10(16)17;/h1-4,8H,5-6,15H2,(H,16,17);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUKTUCRFQNQGB-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375855 | |
| Record name | (3S)-3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride | |
CAS RN |
332061-77-5, 270065-73-1 | |
| Record name | Benzenebutanoic acid, β-amino-2-(trifluoromethyl)-, hydrochloride (1:1), (βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332061-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B112329.png)

